molecular formula C9H13NO3S B15315962 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine CAS No. 850895-66-8

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine

Katalognummer: B15315962
CAS-Nummer: 850895-66-8
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: GWKGJQRAJPOIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine typically involves the reaction of 2-(methylsulfonyl)phenol with ethylene oxide in the presence of a base, followed by the reaction with ammonia or an amine . The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Continuous Flow Systems: To ensure consistent product quality and yield

    Purification: Techniques like crystallization or distillation to purify the final product

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenoxy group can be reduced under specific conditions.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides or amines

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Reduced phenoxy compounds

    Substitution: Various substituted ethanamine derivatives

Wissenschaftliche Forschungsanwendungen

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is utilized in several scientific research fields :

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and intermediates

Wirkmechanismus

The mechanism of action of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: Blocking the active site of enzymes

    Receptor Modulation: Binding to receptors and affecting signal transduction

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine stands out due to its unique combination of a methylsulfonyl group and a phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.

Eigenschaften

CAS-Nummer

850895-66-8

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

2-(2-methylsulfonylphenoxy)ethanamine

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10/h2-5H,6-7,10H2,1H3

InChI-Schlüssel

GWKGJQRAJPOIAW-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC=C1OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.